

# LDC1267: A Potent and Selective Inhibitor for Elucidating TAM Kinase Signaling

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## Compound of Interest

Compound Name: LDC1267

Cat. No.: B608498

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An In-depth Technical Guide for Researchers and Drug Development Professionals

## Introduction

The TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases plays a pivotal role in regulating complex cellular processes, including cell proliferation, survival, adhesion, and migration.[1] Dysregulation of TAM signaling is implicated in the pathogenesis of various cancers and autoimmune diseases, making these kinases attractive targets for therapeutic intervention.[1] [2] **LDC1267** has emerged as a highly selective and potent small molecule inhibitor of the TAM kinase family, providing a critical tool for dissecting the nuanced roles of Tyro3, Axl, and Mer in both normal physiology and disease.[3][4] This technical guide provides a comprehensive overview of **LDC1267**, including its pharmacological data, detailed experimental protocols for its use, and visualizations of the associated signaling pathways and experimental workflows.

## Quantitative Pharmacological Data

**LDC1267** is a cell-permeable, ATP-non-competitive "type II" inhibitor that demonstrates high affinity for the TAM kinases.[5] Its inhibitory activity has been quantified through various in vitro assays, with the key data summarized below.

Target Kinase	Assay Type	IC50 (nM)	Reference
Mer	Cell-free	<5	<a href="#">[6]</a> <a href="#">[7]</a>
Tyro3	Cell-free	8	<a href="#">[6]</a> <a href="#">[8]</a>
Axl	Cell-free	29	<a href="#">[4]</a> <a href="#">[6]</a>
Axl	Cell-based (Hs578T)	19	<a href="#">[9]</a>

**LDC1267** also exhibits inhibitory activity against other kinases, but at significantly higher concentrations, highlighting its selectivity for the TAM family.[\[5\]](#)

Off-Target Kinase	IC50 (nM)	Reference
Met	35	<a href="#">[5]</a>
Aurora B	36	<a href="#">[5]</a>
Lck	51	<a href="#">[5]</a>
Src	338	<a href="#">[5]</a>

## Experimental Protocols

### In Vitro Kinase Binding Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay is designed to measure the binding and displacement of a fluorescent tracer to a specific kinase, allowing for the determination of inhibitor potency.[\[4\]](#)[\[6\]](#)

Materials:

- **LDC1267**
- 20 mM HEPES, pH 8.0
- 1 mM DTT
- 10 mM MgCl<sub>2</sub>

- 0.01% Brij35
- GST-tagged kinase of interest (Tyro3, Axl, or Mer)
- Alexa Fluor 647-labeled Kinase tracer 236
- LanthaScreen Eu-anti-GST antibody
- EnVision Multilabel Reader

#### Procedure:

- Prepare serial dilutions of **LDC1267** in the assay buffer (20 mM HEPES, pH 8.0, 1 mM DTT, 10 mM MgCl<sub>2</sub>, 0.01% Brij35). The final concentrations should range from approximately 5 nM to 10  $\mu$ M.[\[4\]](#)[\[6\]](#)
- In a suitable microplate, combine the kinase of interest (final concentration of 5 nM), the fluorescent tracer (final concentration of 15 nM), and the LanthaScreen Eu-anti-GST antibody (final concentration of 2 nM).[\[4\]](#)[\[6\]](#)
- Add the diluted **LDC1267** or DMSO (vehicle control) to the respective wells.
- Incubate the plate for 1 hour at room temperature.[\[4\]](#)[\[6\]](#)
- Measure the Fluorescence Resonance Energy Transfer (FRET) signal using an EnVision Multilabel Reader.[\[4\]](#)[\[6\]](#) The signal will decrease as the inhibitor competes with the tracer for binding to the kinase.
- Calculate IC<sub>50</sub> values by plotting the FRET signal against the logarithm of the inhibitor concentration.

## Cell-Based Proliferation Assay

This protocol assesses the effect of **LDC1267** on the proliferation of cancer cell lines.

#### Materials:

- **LDC1267**

- Selected cancer cell lines (e.g., a panel of 93 cancer cell lines and two primary cell lines like IMR90 and human peripheral blood mononuclear cells)[7]
- Appropriate cell culture medium and supplements
- 96-well cell culture plates
- CellTiter-Glo® Luminescent Cell Viability Assay reagent
- Luminometer

#### Procedure:

- Seed the desired cell lines into 96-well plates at an appropriate density and allow them to adhere overnight.
- Treat the cells with various concentrations of **LDC1267** (up to ~30  $\mu$ M) or DMSO as a control.[7][9]
- Incubate the plates for 72 hours.[6][7][9]
- Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.
- Measure the luminescence using a luminometer.
- Determine the relative cell proliferation compared to the DMSO control and calculate IC50 values if applicable. **LDC1267** has been shown to moderately affect the proliferation of 11 out of 95 different cell lines with an IC50 of >5 $\mu$ M.[6][7]

## In Vivo Murine Metastasis Models

These studies evaluate the efficacy of **LDC1267** in reducing tumor metastasis in animal models.

#### Animal Models:

- B16F10 Melanoma Model: Syngeneic C57BL/6J mice are inoculated intravenously with B16F10 melanoma cells.[\[3\]](#)[\[4\]](#)
- 4T1 Mammary Cancer Model: Syngeneic Balb/c female mice are orthotopically injected with 4T1 metastatic mammary cancer cells into the mammary fat pad.[\[3\]](#)

#### LDC1267 Administration:

- Intraperitoneal (i.p.) Injection: **LDC1267** can be administered at a dosage of 20 mg/kg.[\[3\]](#)[\[4\]](#)[\[6\]](#)
- Oral Gavage: For oral administration, a dosage of 100 mg/kg can be used.[\[3\]](#)
- Vehicle: A common vehicle for oral gavage is a mixture of 70% PEG400 and 30% H<sub>2</sub>O. For intraperitoneal injection, 90% PEG400 and 10% H<sub>2</sub>O can be used.[\[3\]](#)

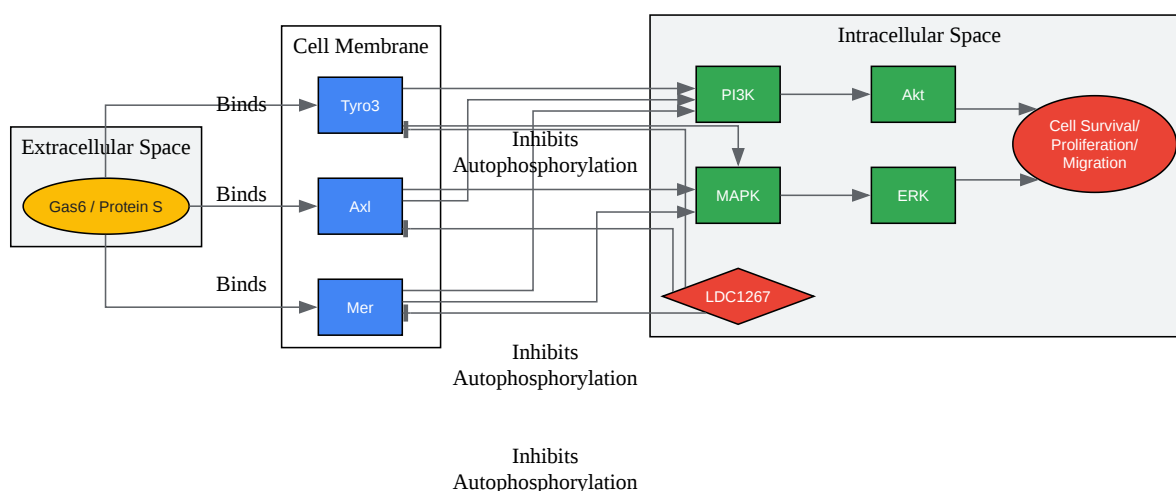
#### General Procedure:

- Establish the tumor model in the mice.
- Initiate treatment with **LDC1267** or vehicle control once tumors are palpable or at a specified time point post-inoculation.[\[3\]](#)
- Administer the compound as per the chosen route and schedule (e.g., daily or every 12 hours).[\[3\]](#)[\[9\]](#)
- At the end of the study period (e.g., 14 days), euthanize the mice and harvest relevant tissues (e.g., lungs, liver) to quantify metastatic burden.[\[3\]](#)[\[9\]](#)
- Analyze the number and size of metastases. In B16F10 melanoma-bearing mice, **LDC1267** has been shown to enhance anti-metastatic NK cell activity and lead to the rejection of tumor metastases without significant cytotoxicity.[\[6\]](#)[\[7\]](#) Similarly, in the 4T1 model, **LDC1267** significantly reduced liver micro-metastases.[\[3\]](#)

## Visualizations

### TAM Signaling Pathway and LDC1267 Inhibition

The following diagram illustrates the canonical TAM signaling pathway and the point of inhibition by **LDC1267**. The ligands Gas6 or Protein S bind to the extracellular domain of Tyro3, Axl, or Mer, leading to receptor dimerization and autophosphorylation of the intracellular kinase domain. This activates downstream signaling cascades, such as the PI3K/Akt and MAPK/ERK pathways, which promote cell survival, proliferation, and migration. **LDC1267** acts by binding to the ATP-binding pocket of the kinase domain, thereby preventing autophosphorylation and subsequent downstream signaling.

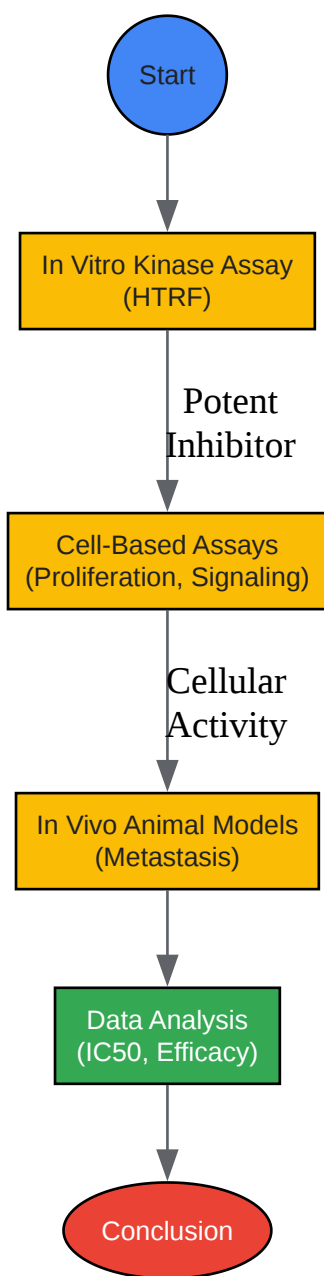


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Caption: TAM signaling pathway and **LDC1267** inhibition.

## Experimental Workflow for **LDC1267** Evaluation

This diagram outlines a typical workflow for characterizing the activity of **LDC1267**, from initial in vitro screening to in vivo efficacy studies.



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